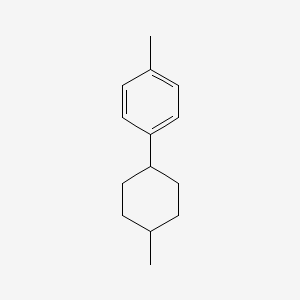

1-Methyl-4-(4-methylcyclohexyl)benzene

Descripción

BenchChem offers high-quality 1-Methyl-4-(4-methylcyclohexyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(4-methylcyclohexyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-4-(4-methylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-4,7-8,12,14H,5-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEYNQHYWGZWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

trans-1-Methyl-4-(4-methylcyclohexyl)benzene liquid crystal mesogen

Executive Summary

This technical guide provides a rigorous analysis of trans-1-methyl-4-(4-methylcyclohexyl)benzene (CAS: 70243-62-8), a structural hybrid of the phenylcyclohexane (PCH) class.[1] While historically categorized as a liquid crystal (LC) mesogen, its short alkyl termini render it a "virtual" mesogen—primarily utilized as a viscosity-reducing diluent in nematic mixtures rather than a standalone liquid crystal.[1]

For the drug development professional, this molecule represents a critical bioisostere of 4,4'-dimethylbiphenyl , offering increased metabolic stability and altered solubility profiles due to the saturation of one aromatic ring.[1] This guide synthesizes the chemical engineering of its production with its thermodynamic behavior in eutectic systems.[1]

Molecular Architecture & Conformational Dynamics

The utility of trans-1-methyl-4-(4-methylcyclohexyl)benzene stems from its stereochemical rigidity.[1] Unlike its cis-isomer, which adopts a bent conformation unsuitable for mesophase formation, the trans-isomer maintains a high aspect ratio (length-to-width) essential for anisotropic packing.[1]

-

Core Structure: A benzene ring coupled to a cyclohexane ring at the 1,4-positions.[1]

-

Stereochemistry: The trans-1,4-disubstitution forces the cyclohexane ring into a chair conformation where both the methyl group and the phenyl ring occupy equatorial positions .[1] This minimizes 1,3-diaxial interactions, stabilizing the linear "rod-like" shape (calamitic geometry).[1]

-

Electronic Profile: The molecule is dielectrically neutral (

).[1] It lacks polar terminal groups (like -CN or -F), making it an ideal "buffer" molecule to reduce the rotational viscosity (

Synthesis & Purification Protocol

The synthesis of high-purity trans-isomer is non-trivial due to the thermodynamic equilibrium between cis and trans states during hydrogenation.[1] The following protocol describes the industrial standard: Catalytic Hydrogenation followed by Isomerization.

Reaction Workflow (DOT Visualization)

Figure 1: Catalytic synthesis pathway prioritizing the thermodynamic trans-product via isomerization loops.

Detailed Methodology

-

Hydrogenation:

-

Precursor: 4,4'-Dimethylbiphenyl.[1]

-

Catalyst: Raney Nickel or Ruthenium on Alumina (Ru/Al2O3).[1]

-

Conditions: High pressure (100–150 bar) and temperature (150–180°C) are required to saturate one ring while preserving the other.[1]

-

Outcome: A mixture of cis and trans isomers (typically 30:70 ratio).[1]

-

-

Thermodynamic Equilibration (Isomerization):

-

The crude mixture is treated with a Lewis acid (e.g., Aluminum Chloride,

) or a strong base (Potassium tert-butoxide) in an inert solvent. -

Mechanism: This allows the cyclohexane ring to flip, establishing a thermodynamic equilibrium heavily favoring the more stable trans-diequatorial conformer (typically >90%).[1]

-

-

Purification (The "Self-Validating" Step):

-

Solvent: Ethanol or Methanol at -20°C.

-

Validation: The trans-isomer has a significantly higher melting point and lower solubility than the cis-isomer.[1] Crystallization naturally excludes the cis-impurity.[1]

-

QC Check: Gas Chromatography (GC) must show <0.1% cis-content to prevent disruption of nematic order in final applications.[1]

-

Physicochemical Characterization

The following data summarizes the core properties of trans-1-methyl-4-(4-methylcyclohexyl)benzene. Note the absence of a stable nematic phase at room temperature; it is a monotropic or virtual mesogen.[1]

| Property | Value / Behavior | Relevance |

| Molecular Weight | 188.31 g/mol | Low MW favors low viscosity.[1] |

| Melting Point ( | ~40–45°C (Est.)[1] | Defines the lower limit of solubility in mixtures.[1] |

| Clearing Point ( | Virtual (< Room Temp) | Extrapolated from homologous series; lowers mixture |

| Viscosity ( | Extremely Low | Reduces response time ( |

| Dielectric Anisotropy ( | ~0 (Non-polar) | Used as a diluent, not for field interaction.[1] |

| Optical Anisotropy ( | Low (~0.05–0.[1]08) | Ideal for matching refractive indices in optical layers.[1] |

Application Engineering: The Eutectic Logic

In Liquid Crystal Display (LCD) technology, specifically TN (Twisted Nematic) and STN (Super Twisted Nematic) modes, response time is governed by the rotational viscosity (

Where

Mechanism of Action (DOT Visualization)

Figure 2: The trade-off matrix in formulation. The mesogen acts as a solvent that breaks crystalline packing (lowering

Relevance in Drug Development (Bioisosteres)

While primarily a materials science molecule, the trans-cyclohexylbenzene core is a validated scaffold in medicinal chemistry.[1]

-

Metabolic Stability: The cyclohexane ring is resistant to CYP450 oxidation compared to a phenyl ring.[1] Replacing a biphenyl core with a phenylcyclohexane core often increases the half-life (

) of a drug candidate.[1] -

Solubility: The aliphatic ring increases lipophilicity (

) slightly but disrupts planar -

Geometry: The vector of the 1,4-substituents remains identical to the biphenyl parent, ensuring the pharmacophore still fits the receptor binding pocket.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11535703, 1-Methyl-4-(4-methylcyclohexyl)benzene.[1] Retrieved February 15, 2026, from [Link]

-

NIST Mass Spectrometry Data Center. Cyclohexene, 4-methyl- and derivatives thermochemistry.[1] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved February 15, 2026, from [Link]

-

Margerum, J. D., et al. (1984). Effects of Cyclohexyl Groups and Ortho-Substituents on the Viscosity of Ester Liquid Crystal Components.[1][3] Hughes Research Labs.[1][3] Defense Technical Information Center. Retrieved from [Link]

-

ExxonMobil Chemical Patents Inc. Method for producing (methylcyclohexyl)toluene isomer mixtures.[1][4] European Patent EP2970051B1.[1] Retrieved from

Sources

- 1. 1-Methyl-4-(4-methylcyclohexyl)benzene | C14H20 | CID 11535703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexene, 4-methyl- [webbook.nist.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. EP2970051B1 - (methylcyclohexyl)toluene isomer mixtures, their production and their use in the manufacture of plasticizers - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stereochemical Differences and Properties of cis- and trans-1-Methyl-4-(4-methylcyclohexyl)benzene

Abstract

This technical guide provides a comprehensive examination of the diastereomeric pair, cis- and trans-1-Methyl-4-(4-methylcyclohexyl)benzene. We will explore the fundamental principles of stereochemistry as they apply to 1,4-disubstituted cyclohexanes, detailing the profound impact of spatial arrangement on conformational stability, physical properties, and spectroscopic signatures. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights into the synthesis, characterization, and separation of these isomers. Methodologies are presented with an emphasis on the causal relationships between molecular structure and observable chemical behavior, supported by detailed experimental protocols and data visualizations.

The Centrality of Stereoisomerism in Substituted Cyclohexanes

1.1 The Significance of Three-Dimensional Arrangement

In the realm of molecular science, the specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a compound's properties and function. For cyclic molecules like cyclohexane, the constraints of the ring structure give rise to distinct spatial isomers. In 1,4-disubstituted cyclohexanes, this manifests as cis-trans isomerism, a form of diastereomerism where substituents are located on the same (cis) or opposite (trans) sides of the ring's plane.[1] These are not merely different perspectives of the same molecule; they are distinct chemical entities with unique energy profiles and physical characteristics.[2] Understanding these differences is paramount in fields like liquid crystal development and medicinal chemistry, where molecular shape dictates performance and biological activity.

1.2 An Introduction to 1-Methyl-4-(4-methylcyclohexyl)benzene

The molecule 1-Methyl-4-(4-methylcyclohexyl)benzene serves as an excellent model for exploring the principles of 1,4-disubstitution. It consists of a cyclohexane ring and a toluene (p-tolyl) group attached at positions 1 and 4, respectively. The core of our analysis lies in the orientation of the methyl group on the cyclohexane ring relative to the p-tolyl group. This guide will dissect how the simple variation between a cis and trans arrangement leads to significant, measurable differences in stability, physical properties, and spectroscopic output.

A Deep Dive into Structural and Conformational Analysis

2.1 The Energetic Landscape of the Chair Conformation

To minimize angular and torsional strain, cyclohexane and its derivatives predominantly adopt a puckered "chair" conformation.[3] In this arrangement, the substituent positions are not equivalent; they are classified as either axial (perpendicular to the ring's plane) or equatorial (in the general plane of the ring).[4] Through a process known as ring flipping, a chair conformation can interconvert into another chair form, causing all axial positions to become equatorial and vice versa.[3] The energetic favorability of a given conformation is largely dictated by the steric hindrance experienced by its substituents.

2.2 The trans Isomer: A Preference for the Diequatorial State

In the trans isomer of a 1,4-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. This allows for two possible chair conformations: one where both groups are axial (diaxial) and one where both are equatorial (diequatorial).[5]

The diequatorial conformation is overwhelmingly more stable.[6] Axial substituents experience significant steric repulsion from the other two axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.[5] By occupying the equatorial positions, both the methyl and the bulky p-tolyl groups avoid these destabilizing interactions, resulting in a lower energy and more populated conformational state.[5][6]

Caption: The two non-equivalent chair conformers of the cis isomer.

2.4 Thermodynamic Stability: Why trans is Favored

The overall thermodynamic stability of the diastereomers is determined by their ground-state energies. The trans isomer can adopt a low-energy diequatorial conformation, avoiding all significant 1,3-diaxial interactions. The cis isomer, however, must always have one substituent in the sterically demanding axial position. [6]This inherent steric strain makes the cis isomer less stable (higher in energy) than the trans isomer. [8]The energy difference between the two is approximately 7 kJ/mol for a model compound like 1,4-dimethylcyclohexane. [6]

Comparative Analysis of Physical Properties

The structural differences between cis and trans isomers directly translate into distinct macroscopic physical properties. Diastereomers are characterized by these differences in physical properties, which allows for their separation. [2]

3.1 The Influence of Molecular Symmetry and Intermolecular Forces

-

Melting Point: The trans isomer generally possesses a higher degree of molecular symmetry. This allows for more efficient packing into a crystal lattice, leading to stronger intermolecular forces (van der Waals interactions) in the solid state. Consequently, the trans isomer typically has a higher melting point than the less symmetrical cis isomer. [7][8]* Boiling Point: Boiling point differences are often more subtle. While the trans isomer is more stable, the cis isomer may have a small net dipole moment that could lead to slightly stronger dipole-dipole interactions, potentially raising its boiling point relative to the nonpolar trans isomer. However, differences are often minimal, making separation by fractional distillation challenging. [8][9]* Density and Solubility: The more efficient packing of trans isomers can also lead to a higher density. [7]Solubility may also differ, with trans isomers often showing better solubility in non-polar solvents due to their symmetrical, nonpolar nature. [7]

3.2 Data Summary Table

| Property | cis Isomer | trans Isomer | Rationale |

| Thermodynamic Stability | Less Stable | More Stable | trans allows for diequatorial conformation, minimizing steric strain. [6] |

| Melting Point | Lower | Higher | Higher symmetry of the trans isomer allows for better crystal packing. [7] |

| Boiling Point | Similar, may be slightly higher | Similar, may be slightly lower | Competing effects of polarity (cis) and molecular shape. [8] |

| Density | Lower | Higher | More efficient packing in the trans isomer. [7] |

Spectroscopic Differentiation: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers by probing the unique electronic environment of each proton and carbon atom.

4.1 ¹H NMR Spectroscopy

The key to differentiating the isomers via ¹H NMR lies in the chemical shifts of the cyclohexane ring protons.

-

Axial vs. Equatorial Protons: Protons in an axial position are in a different electronic environment than those in an equatorial position. Generally, axial protons are more shielded and appear at a higher field (lower ppm value) in the NMR spectrum compared to their equatorial counterparts, which are deshielded and appear downfield. [10]* trans Isomer Spectrum: In the favored diequatorial conformation of the trans isomer, the molecule possesses a high degree of symmetry. This symmetry simplifies the spectrum. At room temperature, rapid chair flipping averages the signals, but due to the strong preference for the diequatorial state, the observed spectrum will be dominated by this conformer. [11]* cis Isomer Spectrum: The cis isomer has lower symmetry and exists as a mixture of two rapidly interconverting axial-equatorial conformers. This results in a more complex ¹H NMR spectrum, with time-averaged signals that reflect the weighted average of the two non-equivalent conformations. [12]

4.2 ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a clear distinction based on molecular symmetry.

-

trans Isomer: Due to the plane of symmetry in the dominant diequatorial conformer, pairs of carbons in the cyclohexane ring are chemically equivalent. [13][14]This leads to a smaller number of unique signals in the ¹³C NMR spectrum.

-

cis Isomer: The lower symmetry of the cis isomer means that fewer carbons are equivalent. This results in a greater number of distinct signals in the spectrum compared to the trans isomer.

Synthesis and Separation Workflow

5.1 Synthesis via Friedel-Crafts Alkylation

A common and effective method for synthesizing 1-Methyl-4-(4-methylcyclohexyl)benzene is through the Friedel-Crafts alkylation of toluene with a suitable cyclohexyl derivative, such as 4-methylcyclohexene, in the presence of a Lewis acid or strong protic acid catalyst. [15][16][17]

Caption: Synthetic pathway via Friedel-Crafts Alkylation.

5.2 Experimental Protocol: Synthesis

Objective: To synthesize a mixture of cis- and trans-1-Methyl-4-(4-methylcyclohexyl)benzene.

Materials:

-

Toluene (excess, acts as solvent and reactant)

-

4-Methylcyclohexene

-

Concentrated Sulfuric Acid (H₂SO₄) or anhydrous Aluminum Chloride (AlCl₃)

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

-

Rotary evaporator

Procedure:

-

To a three-necked flask equipped with a stirrer and dropping funnel, add an excess of toluene. Cool the flask in an ice bath to 0-5 °C. [17]2. Slowly add the catalyst (e.g., concentrated H₂SO₄) to the stirring toluene.

-

Add 4-methylcyclohexene dropwise from the funnel over 1-2 hours, ensuring the temperature remains below 10 °C. [17]The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir for an additional hour at low temperature.

-

Carefully quench the reaction by pouring the mixture over ice.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess toluene under reduced pressure using a rotary evaporator.

-

The resulting crude oil is a mixture of the cis and trans isomers, along with potential side products.

Causality: The acid catalyst protonates the alkene, generating a secondary carbocation on the cyclohexane ring. This electrophile is then attacked by the electron-rich toluene ring (an electrophilic aromatic substitution) to form the C-C bond. [15][18]Toluene is a moderately activating group, directing substitution to the ortho and para positions, with the para product being sterically favored. [19]

5.3 The Challenge of Separation

Because cis and trans isomers are diastereomers, they have different physical properties and can be separated by conventional laboratory techniques such as fractional distillation, gas chromatography (GC), or high-performance liquid chromatography (HPLC). [2][9]However, due to their similar boiling points, fractional distillation can be inefficient. [9]Chromatographic methods often provide the best resolution.

5.4 Protocol: Separation by Preparative Gas Chromatography

Objective: To separate the cis and trans isomers from the synthesized mixture.

Methodology:

-

Column Selection: A nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) is suitable. Separation is based on differences in boiling points and interaction with the stationary phase. The more volatile isomer will elute first.

-

Injection: Inject a small, concentrated sample of the crude product dissolved in a volatile solvent (e.g., hexane).

-

Temperature Program:

-

Initial oven temperature: ~150 °C.

-

Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of ~250 °C.

-

Hold at the final temperature to ensure all components elute.

-

-

Detection: Use a Flame Ionization Detector (FID) for detection.

-

Collection: For preparative GC, a collection system is used to trap the eluting fractions corresponding to the individual isomer peaks.

-

Validation: The identity and purity of the separated fractions must be confirmed by analytical techniques, primarily ¹H and ¹³C NMR spectroscopy.

Applications and Relevance in Materials Science

Derivatives of cyclohexylbenzene are of significant interest in the field of materials science, particularly for the development of liquid crystals (LCs). [20][21][22]The rigid core structure combined with a flexible alkyl group is a common motif in molecules that exhibit liquid crystalline phases. The precise shape of the molecule—determined by its cis or trans geometry—is critical. The more linear and rigid shape of trans isomers is often better suited for forming the ordered mesophases required for liquid crystal displays (LCDs). [20]The presence of the cis isomer can disrupt this ordering and is often considered an impurity. Therefore, efficient synthesis and separation are crucial for producing high-performance LC materials. [23]

Conclusion

The distinction between cis- and trans-1-Methyl-4-(4-methylcyclohexyl)benzene is a clear illustration of how subtle changes in stereochemistry lead to significant and predictable differences in molecular properties. The trans isomer is thermodynamically more stable due to its ability to adopt a low-energy diequatorial conformation, which in turn results in a higher melting point and a more symmetric structure. These differences are readily observable through spectroscopic techniques like NMR, which serve as definitive tools for identification. The principles outlined in this guide—from conformational analysis to strategic synthesis and separation—provide a robust framework for researchers working with substituted cyclohexanes in diverse scientific applications.

References

- Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.).

-

Stereoisomerism in Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Pellizzari, F., et al. (2010). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. Taylor & Francis Online. Retrieved from [Link]

-

Stereochemistry of disubstituted cyclohexane. (n.d.). Retrieved from [Link]

- Chen, N. Y. (1958). U.S. Patent No. 2,850,549. Washington, DC: U.S.

-

Zhang, Z., et al. (2021). Selective complexation and efficient separation of cis/trans-1,2-dichloroethene isomers by a pillara[20]rene. RSC Publishing. Retrieved from [Link]

-

The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. (2026). Oreate AI Blog. Retrieved from [Link]

-

Substituted Cyclohexanes. (n.d.). KPU Pressbooks. Retrieved from [Link]

-

Identification of Stereochemistry in Substituted Cycloalkanes. (n.d.). Chemistry School. Retrieved from [Link]

-

Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2006). PMC. Retrieved from [Link]

-

Dutkiewicz, M., et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers. Retrieved from [Link]

-

How does NMR distinguish between axial and equatorial protons? (2023). brainly.com. Retrieved from [Link]

-

Chemical Shift. (2015). MRI Questions. Retrieved from [Link]

-

Shifting of axial and equatorial protons. (2015). Chemistry Stack Exchange. Retrieved from [Link]

-

New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives. (1997). Sci-Hub. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. (n.d.). AdiChemistry. Retrieved from [Link]

-

Cis-trans Relationship in Cyclohexane. (n.d.). Unacademy. Retrieved from [Link]

-

Draw both cis- and trans-1,4-dimethylcyclohexane in their more stable chair conformations. (n.d.). Vaia. Retrieved from [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Retrieved from [Link]

-

1,4-Dimethylcyclohexane. (2021). Stereoelectronics. Retrieved from [Link]

-

Conformational analysis of 1,4 disubstituted cyclohexane. (2020). YouTube. Retrieved from [Link]

-

Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]_ conformational_analysis_of_monosubstituted_cyclohexane.pdf

-

Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. (2011). PubMed. Retrieved from [Link]

-

Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. (2016). ResearchGate. Retrieved from [Link]

-

Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. (n.d.). sikhcom.net. Retrieved from [Link]

-

Cyclohexylbenzene. (n.d.). Wikipedia. Retrieved from [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]

- Liquid crystalline cyclohexylbenzene derivatives, their preparation and the liquid crystal compositions containing them. (1984). Google Patents.

-

Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

1-Methyl-4-(4-methylcyclohexyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. (2025). ResearchGate. Retrieved from [Link]

-

Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Cyclohexylbenzene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Conformation Analysis of Cyclohexane. (n.d.). KPU Pressbooks. Retrieved from [Link]

- Compared using 13C nmr spectroscopy. (n.d.).

-

Friedel-crafts reactions of benzene and methylbenzene. (n.d.). Chemguide. Retrieved from [Link]

-

Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6 by Leah4sci. (2014). YouTube. Retrieved from [Link]

-

Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. tandfonline.com [tandfonline.com]

- 3. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. stereoelectronics.org [stereoelectronics.org]

- 7. The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers - Oreate AI Blog [oreateai.com]

- 8. A Short Explanation of the Cis-trans Relationship in Cyclohexane [unacademy.com]

- 9. Selective complexation and efficient separation of cis / trans -1,2-dichloroethene isomers by a pillar[5]arene - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09307F [pubs.rsc.org]

- 10. brainly.com [brainly.com]

- 11. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. chemistryschool.net [chemistryschool.net]

- 15. adichemistry.com [adichemistry.com]

- 16. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Thermal Properties of Alkyl-Cyclohexyl-Benzene Derivatives

This guide provides an in-depth exploration of the thermal properties of alkyl-cyclohexyl-benzene derivatives, a class of organic compounds with significant applications ranging from high-performance fluids to materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical relationship between molecular structure and thermal behavior, details authoritative analytical methodologies, and presents a curated summary of key thermophysical data.

Introduction: The Molecular Architecture and Its Significance

Alkyl-cyclohexyl-benzene derivatives are hydrocarbons characterized by a central benzene ring linked to both a cyclohexyl group and an alkyl chain. This unique tripartite structure imparts a combination of aromatic stability, aliphatic flexibility, and tunable physical properties. The systematic modification of the alkyl chain length, its branching, and the substitution pattern on the rings allows for the fine-tuning of bulk properties, making these compounds highly valuable as:

-

High-Temperature Heat Transfer Fluids: Their stability at elevated temperatures is crucial for applications in industrial heating and cooling processes.

-

Liquid Crystals: Specific derivatives form the basis of liquid crystal displays (LCDs), where phase transition temperatures are a critical performance parameter.

-

Advanced Lubricants: Their viscosity and thermal stability make them suitable for demanding lubrication environments.

-

Pharmaceutical Excipients: Understanding their melting behavior and thermal stability is essential for formulation, processing, and storage of drug products.

The core of this guide is to provide a deep understanding of how the molecular architecture dictates the thermal response of these compounds. This knowledge is paramount for designing molecules with specific, desired thermal characteristics for advanced applications.

Fundamental Thermal Properties and Structure-Property Relationships

The utility of any material in a thermally demanding application is defined by a set of key physical properties. For alkyl-cyclohexyl-benzene derivatives, the most critical are melting point, boiling point, and thermal decomposition temperature. These properties are not arbitrary; they are a direct consequence of the intermolecular forces and intramolecular stability dictated by the molecule's structure.

The Influence of Intermolecular Forces

The thermal properties of these non-polar or weakly polar compounds are governed primarily by van der Waals forces (specifically, London dispersion forces). The strength of these forces is dependent on the molecule's size, surface area, and ability to pack into an ordered solid lattice.

-

Effect of Alkyl Chain Length: As the length of the linear alkyl chain increases, the molecule's surface area and molecular weight grow.[1][2][3] This enhances the intermolecular van der Waals attractions, requiring more thermal energy to overcome them.[4][5] Consequently, both the melting point (T_m) and boiling point (T_b) generally increase with the addition of each methylene (-CH2-) unit to the chain.[6]

-

Effect of Branching: Introducing branches into the alkyl chain, such as an isopropyl versus a propyl group, disrupts the regular packing of molecules in a solid lattice.[4] This less efficient packing weakens the overall intermolecular forces, typically leading to a lower melting point compared to the straight-chain isomer of the same molecular weight.[4] Similarly, branching reduces the effective surface area for intermolecular contact, which often results in a lower boiling point .[4]

-

Odd-Even Effect: In homologous series of long-chain compounds, the melting points do not always increase monotonically. An "odd-even" effect is often observed, where members with an even number of carbon atoms in the alkyl chain pack more efficiently in the crystal lattice and thus have a higher melting point than the adjacent members with an odd number of carbons.

The Role of Intramolecular Stability

Thermal stability refers to a compound's resistance to decomposition at elevated temperatures. This is an intrinsic property related to the bond energies within the molecule.

-

Decomposition Temperature (T_d): The thermal decomposition of alkyl-cyclohexyl-benzenes typically involves the cleavage of C-C and C-H bonds. The process is complex, but the initial and rate-limiting step often dictates the practical stability limit. Studies on propylcyclohexane show that decomposition begins to occur at significant rates in the range of 375-450°C.[7] The primary decomposition mechanism for cyclohexane moieties is initiated by C-C bond fission to form a diradical, which then undergoes further reactions. The benzene ring itself is highly stable and typically requires much higher temperatures to break apart.[8]

Data Summary

The following table summarizes key thermal properties for cyclohexylbenzene and several of its n-alkyl derivatives. Data has been compiled from various authoritative sources. It is important to note that values may vary slightly between sources due to different experimental conditions.

| Compound Name | Alkyl Chain | CAS Number | Melting Point (T_m) [°C] | Boiling Point (T_b) [°C] | Source(s) |

| Cyclohexylbenzene | H- | 827-52-1 | 7.3 | 240.1 | [9][10] |

| 1-Cyclohexyl-4-methylbenzene | -CH₃ | 4969-34-0 | -36.15 (Est.) | 258.5 (Pred.) | [11] |

| 4-n-Propylcyclohexylbenzene | -C₃H₇ | 22800-88-0 | N/A | N/A | [2] |

| 1-Cyclohexyl-4-hexylbenzene | -C₆H₁₃ | 62268-71-7 | N/A | N/A |

Authoritative Methodologies for Thermal Characterization

To ensure the scientific integrity and reproducibility of thermal property data, standardized analytical techniques are essential. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis.

Logical Workflow for Thermal Analysis

The characterization of a new alkyl-cyclohexyl-benzene derivative follows a logical progression of analysis to build a complete thermal profile. This workflow ensures that fundamental properties are determined before more complex stability assessments are undertaken.

Protocol: Determination of Phase Transitions by DSC

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is the definitive method for determining melting points (endothermic events) and crystallization points (exothermic events).

3.2.1 Principle of Causality

The choice of parameters in a DSC experiment is critical for obtaining accurate and high-resolution data.

-

Heating Rate: A slower heating rate (e.g., 2-5 °C/min) provides better resolution of thermal events, which is crucial for separating closely spaced transitions or accurately determining the onset of melting. A faster rate (e.g., 10-20 °C/min) increases the signal intensity (peak height) but can broaden peaks and shift transition temperatures to higher values. A rate of 10 °C/min is a common starting point that balances these factors.

-

Sample Mass: A smaller sample mass (1-5 mg) minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset temperatures.

-

Atmosphere: An inert nitrogen atmosphere is used to prevent oxidative degradation of the sample during heating, ensuring that the observed thermal events are purely physical transitions.

3.2.2 Step-by-Step Methodology

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium) to ensure accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the alkyl-cyclohexyl-benzene derivative into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent the loss of volatile components during the analysis. Prepare an identical empty sealed pan to serve as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the purge gas to dry nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

-

Hold isothermally for 1-2 minutes.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

Perform a second heating scan under the same conditions to analyze the thermal history of the sample.

-

-

Data Analysis: Determine the onset temperature of the endothermic peak on the first heating scan, which corresponds to the melting point (T_m). The peak area can be integrated to determine the enthalpy of fusion (ΔH_fus).

Protocol: Determination of Thermal Stability by TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which a material begins to decompose.

3.3.1 Principle of Causality

-

Atmosphere: The choice of atmosphere is critical. To measure the intrinsic thermal stability (decomposition), an inert nitrogen atmosphere is required. To assess oxidative stability, a reactive atmosphere like air or pure oxygen is used.

-

Heating Rate: As with DSC, the heating rate affects the observed decomposition temperature. A faster heating rate will shift the decomposition to a higher temperature. For comparative and standardized reporting, a consistent heating rate, such as 10 or 20 °C/min, is essential. This is a key parameter defined in standards like ASTM E1131.

-

Sample Form: The particle size of a solid sample can influence results due to heat transfer lags. Grinding the sample to a consistent, fine powder ensures uniform heating and more reproducible data.

3.3.2 Step-by-Step Methodology (Based on ASTM E2550)

-

Instrument Calibration: Calibrate the TGA's mass balance using standard weights and verify the temperature accuracy using certified magnetic standards (Curie point standards).

-

Sample Preparation: Place 5-10 mg of the alkyl-cyclohexyl-benzene derivative into a tared TGA crucible (typically ceramic or platinum).

-

Instrument Setup:

-

Place the crucible onto the TGA balance mechanism.

-

Set the purge gas to dry nitrogen at a flow rate of 20-100 mL/min.

-

-

Thermal Program:

-

Equilibrate the furnace at ambient temperature and allow the mass reading to stabilize.

-

Heat the sample at a constant rate of 10 °C/min from room temperature up to a final temperature where decomposition is complete (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

The onset temperature of decomposition (T_d) is determined as the point where a deflection from the initial mass baseline is first observed. This is often calculated by software as the intersection of the baseline tangent with the tangent at the point of maximum mass loss rate (the peak of the derivative curve).

-

Visualizing Structure-Property Causality

The relationships between molecular features and the resulting thermal properties can be visualized to provide a clear conceptual framework.

Conclusion

The thermal properties of alkyl-cyclohexyl-benzene derivatives are a direct and predictable function of their molecular structure. An increase in linear alkyl chain length systematically increases melting and boiling points due to enhanced van der Waals forces. Conversely, alkyl branching disrupts molecular packing, generally lowering these transition temperatures. Thermal stability is primarily dictated by the intramolecular bond energies, with decomposition onset temperatures for this class typically falling in the 375-450°C range under inert conditions. The precise and reproducible characterization of these properties relies on standardized methodologies, principally Differential Scanning Calorimetry for phase transitions and Thermogravimetric Analysis for decomposition. The principles and protocols outlined in this guide provide a robust framework for researchers to understand, characterize, and engineer these versatile molecules for advanced applications.

References

-

PubChem. 1-Cyclohexyl-4-hexylbenzene. National Center for Biotechnology Information. [Link]

-

Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

-

Student Academic Success Service. Properties and Trends of Organic Compounds. Queen's University. [Link]

-

PubChem. Cyclohexylbenzene. National Center for Biotechnology Information. [Link]

-

IB Colourful Solutions in Chemistry. Homologous series. [Link]

-

Bruno, T.J., et al. Thermal Decomposition Kinetics of Propylcyclohexane. SciSpace. [Link]

-

NIST/TRC Web Thermo Tables (WTT). 1-cyclohexyl-4-methylbenzene. National Institute of Standards and Technology. [Link]

-

Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

-

Jain, A. ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona. [Link]

-

BYJU'S. Examples of Homologous series. (2019-10-02). [Link]

- Carnelley, T. Melting and boiling point tables.

-

PubChem. 4-Cyclohexylphenol. National Center for Biotechnology Information. [Link]

-

Wikipedia. Homologous series. [Link]

-

ioKinetic. Thermogravimetric Analysis Testing. [Link]

-

ResearchGate. a TGA curve of the thermal decomposition of a phenolic resin at four.... [Link]

-

TA Instruments. decomposition kinetics using TGA, TA-075. [Link]

-

Wikipedia. Cyclohexylbenzene. [Link]

-

NETZSCH Analyzing & Testing. Thermal Stability. [Link]

-

Cheméo. Chemical Properties of Benzene, cyclohexyl- (CAS 827-52-1). [Link]

-

ResearchGate. The Study of Thermodynamic Properties for Cyclohexanone + Alkylbenzenes Binary Mixtures at Temperatures Up to 318.15 K and Normal Pressures. (2023-08-10). [Link]

-

RSC Publishing. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. [Link]

-

ResearchGate. Thermal Destruction of benzene. [Link]

Sources

- 1. 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene | C16H24O | CID 590198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 22800-88-0 CAS MSDS (4-N-PROPYL CYCLOHEXYL BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. monash.edu [monash.edu]

- 5. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. IB Colourful Solutions in Chemistry [ibchem.com]

- 7. scispace.com [scispace.com]

- 8. Cyclohexylbenzene | C12H16 | CID 13229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-cyclohexyl-4-methylbenzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 10. 1-Cyclohexyl-4-hexylbenzene | C18H28 | CID 112824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (4-Hexyl-4-propylcyclohexyl)benzene | C21H34 | CID 173155894 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of 4-(4-methylcyclohexyl)toluene via Friedel-Crafts Alkylation

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-(4-methylcyclohexyl)toluene, an important intermediate in various fields of chemical synthesis. The protocol details a Friedel-Crafts alkylation of toluene using 4-methylcyclohexene as the alkylating agent, catalyzed by concentrated sulfuric acid. We delve into the underlying mechanistic principles, strategic considerations for optimizing regioselectivity and minimizing common side reactions, and provide a detailed, step-by-step experimental procedure suitable for implementation in a research laboratory setting. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and well-validated method for the preparation of substituted aromatic compounds.

Introduction and Strategic Overview

The Friedel-Crafts alkylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution reaction is widely employed in both academic and industrial settings to produce a vast array of alkylated aromatic compounds.[2] The synthesis of 4-(4-methylcyclohexyl)toluene involves the attachment of a 4-methylcyclohexyl group to a toluene molecule. The primary challenge in this synthesis lies in controlling the reaction's selectivity to favor the desired para-substituted isomer while mitigating potential side reactions such as carbocation rearrangement and polyalkylation.

The chosen strategy employs 4-methylcyclohexene as the alkylating agent and a strong Brønsted acid, sulfuric acid, as the catalyst. This approach is effective for generating the necessary electrophile; however, a thorough understanding of the reaction mechanism is critical to achieving the desired outcome.

Mechanistic Principles and Control of Selectivity

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The key steps and strategic control points are outlined below:

2.1. Generation of the Electrophile The reaction is initiated by the protonation of the double bond in 4-methylcyclohexene by sulfuric acid.[3] This generates a secondary carbocation at the C1 position of the cyclohexane ring, which serves as the active electrophile.

2.2. Challenges in Friedel-Crafts Alkylation

-

Carbocation Rearrangement: A significant limitation of Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange to a more stable form.[4][5] In this synthesis, the initially formed secondary carbocation could potentially undergo a hydride shift to form a more stable tertiary carbocation at the C4 position. This rearrangement would lead to the formation of an undesired isomeric product, 4-(1-methylcyclohexyl)toluene. To minimize this, the reaction is conducted at low temperatures, which favors the kinetically controlled product over the thermodynamically more stable rearranged product.[6]

-

Regioselectivity (Ortho vs. Para Substitution): The methyl group on the toluene ring is an activating, ortho, para-directing group.[7] Therefore, the incoming electrophile can attack at the positions ortho or para to the methyl group. Due to the significant steric bulk of the 4-methylcyclohexyl group, substitution at the less hindered para position is strongly favored over the ortho positions.

-

Polyalkylation: The product, 4-(4-methylcyclohexyl)toluene, contains two alkyl groups on the benzene ring, making it more nucleophilic and thus more reactive than the starting material, toluene.[8][9] This can lead to subsequent alkylation of the product, a common side reaction known as polyalkylation.[10][11] The most effective strategy to suppress this is to use a large stoichiometric excess of the aromatic substrate (toluene), which increases the probability that the electrophile will react with a molecule of toluene rather than the mono-alkylated product.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of 4-(4-methylcyclohexyl)toluene.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Purity | Notes |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | ≥99.5%, Anhydrous | Use in large excess. |

| 4-Methylcyclohexene | C₇H₁₂ | 96.17 | 591-47-9 | ≥98% | Alkylating agent. |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | 95-98% (Conc.) | Catalyst. Extremely corrosive. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | For workup. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated Soln. | For neutralization. |

| Brine | NaCl(aq) | 58.44 | 7647-14-5 | Saturated Soln. | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | N/A | Drying agent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS Grade | For extraction. |

3.2. Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnels (x2)

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Thermometer or thermocouple

-

Ice-water bath

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Vacuum distillation apparatus

3.3. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: This procedure must be performed in a certified chemical fume hood due to the use of volatile and flammable toluene and corrosive sulfuric acid.

-

Reagent Handling: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent; handle with extreme care.[12] Toluene is flammable and has toxic effects. Avoid inhalation and skin contact.

3.4. Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a thermometer, and two dropping funnels. Attach the condenser to the central neck and top it with a drying tube.

-

Initial Charging: Charge the flask with toluene (150 mL, ~1.4 mol, approx. 10 equivalents). Begin stirring and cool the flask to 0-5 °C using an ice-water bath.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (15 mL, ~0.28 mol) to one of the dropping funnels. Add the sulfuric acid dropwise to the stirred toluene over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Alkylating Agent Addition: In the second dropping funnel, place 4-methylcyclohexene (15 g, ~0.156 mol). Add the alkene dropwise to the cold, stirred reaction mixture over 60-90 minutes. Maintain the internal temperature between 0 °C and 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. The reaction mixture will likely become dark and biphasic.

-

Reaction Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 250 g of crushed ice with gentle stirring. This will quench the reaction and dilute the acid.

-

Workup - Extraction and Washing:

-

Transfer the entire mixture to a 1 L separatory funnel.

-

Separate the layers. The lower aqueous layer should be drained and discarded (after neutralization).

-

Wash the organic layer sequentially with:

-

100 mL of cold deionized water.

-

100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) to neutralize any remaining acid.

-

100 mL of brine to break up any emulsions and begin the drying process.

-

-

-

Drying and Solvent Removal:

-

Drain the washed organic layer into an Erlenmeyer flask.

-

Add anhydrous magnesium sulfate, swirl, and let it stand for 15-20 minutes to dry the solution.

-

Filter the solution to remove the drying agent.

-

Remove the excess toluene using a rotary evaporator.

-

3.5. Purification The crude product is a mixture of ortho and para isomers, with the para isomer predominating, along with potential side products.

-

Vacuum Distillation: Purify the crude oil by vacuum distillation. The 4-(4-methylcyclohexyl)toluene will distill at a higher temperature than any unreacted starting materials or lighter byproducts. The expected boiling point is in the range of 140-145 °C at ~15 mmHg.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. askthenerd.com [askthenerd.com]

- 10. quora.com [quora.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. westfield.ma.edu [westfield.ma.edu]

Application Note: High-Efficiency Fractional Distillation of 1-Methyl-4-(4-methylcyclohexyl)benzene

Abstract

This protocol details the isolation and purification of 1-Methyl-4-(4-methylcyclohexyl)benzene (CAS 70243-62-8) via vacuum fractional distillation. Often utilized as a precursor in liquid crystal synthesis or as a high-temperature heat transfer fluid, this compound presents specific purification challenges due to the presence of cis/trans stereoisomers and high-boiling byproducts. This guide prioritizes the separation of the target trans-isomer (thermodynamically favored) from the cis-isomer and unreacted alkylation precursors using a high-vacuum, high-reflux ratio approach.

Physicochemical Profile & Pre-Distillation Analysis[1][2]

Before initiating thermal separation, the crude feedstock must be characterized to define the distillation window.

| Property | Value / Estimation | Relevance to Protocol |

| Molecular Formula | C₁₄H₂₀ | Base calculation for molar mass (188.31 g/mol ).[1] |

| Boiling Point (Atm) | ~265–275°C (Est.) | Critical: Too high for atmospheric distillation. Decomposition risk.[2] |

| Boiling Point (Vacuum) | 125–135°C @ 2 mmHg | Target collection window. |

| Melting Point | < 25°C (Isomer dependent) | Likely a viscous liquid at room temp; may crystallize if high trans purity. |

| Key Impurities | Toluene, 4-Methylcyclohexene, cis-isomer | Lower boiling impurities (Fore-run). |

| Density | ~0.92 g/mL | Volume/Mass calculation for flask sizing. |

Pre-Run QC Requirement:

-

GC-FID/MS: Verify crude purity >85%. If <80% or containing significant tar, perform a rapid "Flash Distillation" (no column) first to remove non-volatiles.

-

TLC: Silica gel (Hexane:EtOAc 95:5). Target spot

.

Experimental Setup

Vacuum Manifold Architecture

For this high-boiling aromatic, a dynamic vacuum of <2 mmHg is mandatory. A simple water aspirator is insufficient.

Equipment List:

-

Boiling Flask: 2-Neck Round Bottom (RBF), sized so liquid fills 50-60% volume.

-

Column:

-

Standard Purity (>95%): 30 cm Vigreux column.

-

Isomer Separation (>98% trans): 60 cm Vacuum Jacketed Packed Column (Stainless Steel Mesh or Glass Helices).

-

-

Head: Solenoid-controlled reflux splitter (optional but recommended) or standard short-path head with thermometer adapter.

-

Condenser: Liebig type, coolant at 20°C (water) or 40°C (if solid formation is observed).

-

Vacuum Trap: Liquid Nitrogen (

) cold trap to protect the pump from organic vapors.

System Diagram (Graphviz/DOT)

Figure 1: Schematic of the high-vacuum fractional distillation rig. Note the positioning of the Cold Trap to protect the pump.

Detailed Protocol

Phase 1: System Preparation

-

Charge the Flask: Add crude 1-Methyl-4-(4-methylcyclohexyl)benzene to the RBF. Add a large PTFE-coated magnetic stir bar (egg-shaped is best for viscous residues).

-

Insulate: Wrap the column and distillation head with glass wool and aluminum foil. This prevents "wall effects" where vapor condenses before reaching the head, crucial for high-boiling compounds.

-

Degas: Apply vacuum slowly at room temperature. Stir vigorously. This removes dissolved gases and residual low-boiling solvents (e.g., hexane, ether) that would otherwise cause violent bumping upon heating.

Phase 2: Equilibration (Total Reflux)

-

Heat Ramp: Set the oil bath to 140°C initially. Increase by 10°C increments.

-

Observation: Watch for the "reflux ring" rising in the column.

-

Total Reflux: Once vapor reaches the thermometer bulb, close the take-off valve (or stop collecting) for 15–20 minutes.

-

Why? This allows the liquid/vapor equilibrium to stabilize, stacking the "theoretical plates" in your column for maximum separation efficiency.

-

Phase 3: Fraction Collection (The Cut)

Maintain Vacuum at 1.5 – 2.0 mmHg .

| Fraction | Vapor Temp (°C) | Visual Cue | Action | Content |

| 1. Fore-run | < 110°C | Rapid dripping, cloudy liquid. | Collect fast (Reflux Ratio 1:1). | Toluene, Cyclohexene derivatives, water. |

| 2. Transition | 110 – 124°C | Temp fluctuates. | Slow down collection (Reflux Ratio 5:1). | Mixed isomers, lower purity. |

| 3. Heart Cut | 125 – 135°C | Temp Stable (+/- 1°C). Clear oil. | Collect Steady (Reflux Ratio 3:1). | Pure 1-Methyl-4-(4-methylcyclohexyl)benzene. |

| 4. Tail | > 136°C | Temp spikes or drops (vapor starvation). | Stop collection. | cis-isomer enriched, di-cyclohexyl byproducts. |

Note: Temperatures are estimated for ~2 mmHg. If your gauge reads 0.1 mmHg, the BP will drop to ~95-105°C.

Phase 4: Shutdown

-

Stop Heating: Remove the oil bath before releasing vacuum.

-

Cool Down: Let the flask cool to <80°C.

-

Release Vacuum: Introduce Nitrogen or Argon (inert gas) to break the vacuum. Do not use air if the residue is hot (oxidation risk).

Troubleshooting & Optimization

Isomer Separation (cis vs trans)

The trans-isomer (equatorial-equatorial conformation) typically has a slightly higher boiling point and higher melting point than the cis-isomer (axial-equatorial).

-

Problem: GC shows a doublet peak (isomer mixture) in the Heart Cut.

-

Solution: You cannot separate these easily with a Vigreux column.

-

Step 1: Collect the broad Heart Cut.

-

Step 2:Recrystallization. Dissolve the distillate in cold Pentane or Ethanol. The trans-isomer often crystallizes out preferentially at -20°C.

-

Vacuum Instability

-

Symptom: Temperature fluctuates wildly; liquid bumps.

-

Cause: Pressure leaks or "bumping" due to lack of nucleation.

-

Fix: Check all grease joints. Use a finer stir bar or a capillary bleed (if not using a magnetic stirrer).

Post-Process Validation

Workflow Logic Diagram

Figure 2: Decision logic for post-distillation purity assessment.

Safety Protocols (SDS Summary)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319). Potential aspiration hazard if swallowed.

-

PPE: Nitrile gloves, safety goggles, lab coat.

-

Thermal: Oil bath at 180°C poses a severe burn/fire hazard. Ensure no water enters the hot oil.

-

Implosion: Inspect all glassware for star cracks before applying vacuum. Use a blast shield.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11535703, 1-Methyl-4-(4-methylcyclohexyl)benzene. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (1947). Cyclohexylbenzene: Synthesis and Distillation Protocol. Org. Syn. Coll. Vol. 3, p.188. Retrieved February 15, 2026, from [Link]

Sources

High-Purity Isolation of 1-Methyl-4-(4-methylcyclohexyl)benzene via Flash Column Chromatography

An Application Note for Drug Development Professionals and Scientists

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 1-Methyl-4-(4-methylcyclohexyl)benzene, a non-polar aromatic hydrocarbon. The methodology centers on normal-phase flash column chromatography, a robust technique for efficiently separating compounds based on polarity differences. We detail every critical step, from the selection of chromatographic conditions and slurry packing of the column to sample loading, gradient elution, and post-purification analysis. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for analogous non-polar molecules. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity isolates for downstream applications.

Introduction and Scientific Principle

1-Methyl-4-(4-methylcyclohexyl)benzene is a bicyclic hydrocarbon featuring a toluene moiety linked to a methylcyclohexane ring. Its entirely non-polar character, stemming from its carbon-hydrogen framework, dictates its solubility and interactive properties. In research and pharmaceutical development, the presence of impurities—such as isomers, unreacted starting materials, or side-products from synthesis—can critically impact experimental outcomes, biological activity assays, and regulatory approval. Therefore, achieving high purity is paramount.

Column chromatography is a fundamental purification technique that operates on the principle of differential partitioning.[1][2] A mixture is passed through a column containing a solid stationary phase, carried by a liquid mobile phase.[3] For the separation of non-polar compounds like 1-Methyl-4-(4-methylcyclohexyl)benzene, normal-phase chromatography is the method of choice.[1][4]

In this mode:

-

Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is used.[5][6] Its surface is rich in hydroxyl (-OH) groups, creating a highly polar environment.

-

Mobile Phase: A non-polar solvent or a mixture of non-polar solvents (the eluent) is used to carry the sample through the column.[4][5]

-

Separation Mechanism: Components of the mixture separate based on their relative affinities for the stationary phase. Polar impurities will adsorb strongly to the polar silica gel and elute slowly.[7] In contrast, the non-polar target compound, 1-Methyl-4-(4-methylcyclohexyl)benzene, will have minimal interaction with the stationary phase and will be swiftly carried through the column by the non-polar mobile phase, allowing for its effective isolation.[1][7]

Physicochemical Profile and Impurity Considerations

A thorough understanding of the target molecule's properties is essential for designing an effective purification strategy.

Table 1: Physicochemical Properties of 1-Methyl-4-(4-methylcyclohexyl)benzene

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀ | [8] |

| Molecular Weight | 188.31 g/mol | [8] |

| IUPAC Name | 1-methyl-4-(4-methylcyclohexyl)benzene | [8] |

| Polarity | Non-polar | Inferred from structure |

| Calculated XLogP3 | 5.1 | [8] |

Potential Impurities: The synthesis of 1-Methyl-4-(4-methylcyclohexyl)benzene, likely via a Friedel-Crafts alkylation reaction, can introduce several impurities that must be separated. For instance, the reaction of toluene with a cyclohexyl derivative could yield:

-

Unreacted Starting Materials: Toluene, cyclohexene, or cyclohexanol. These are generally more volatile and may have slightly different polarities.

-

Positional Isomers: ortho- and meta- substituted products are common by-products and possess very similar non-polar characteristics, making them the primary challenge for separation.

-

Di-alkylation Products: Compounds like 1,4-dicyclohexylbenzene, which are significantly less polar and larger.[9]

-

Rearrangement Products: Carbocation rearrangements during synthesis can lead to structural isomers.[10]

Workflow for Chromatographic Purification

The overall process follows a logical sequence from initial method development on a small scale to the final isolation of the pure compound.

Caption: Workflow diagram for the purification of 1-Methyl-4-(4-methylcyclohexyl)benzene.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.

Materials and Reagents

-

Stationary Phase: Silica Gel, standard grade, particle size 60-120 mesh. Activate by heating at 120°C for at least 4 hours before use.[6]

-

Mobile Phase Solvents:

-

n-Hexane or Petroleum Ether (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

-

Crude Sample: 1-2 g of 1-Methyl-4-(4-methylcyclohexyl)benzene.

-

Apparatus:

-

Glass chromatography column (e.g., 40 mm diameter, 400 mm length) with PTFE stopcock.

-

Test tubes (18x150 mm) and rack for fraction collection.

-

Thin Layer Chromatography (TLC) plates (silica gel coated).

-

TLC developing chamber.

-

UV lamp (254 nm).

-

Rotary evaporator.

-

Round-bottom flasks.

-

Cotton or glass wool.

-

Sand, washed and dried.

-

Step 1: Method Development via TLC

The key to successful column chromatography is selecting a mobile phase that provides good separation.

-

Prepare Eluents: Create a series of test eluents with increasing polarity. For this non-polar compound, start with pure hexane and add small increments of ethyl acetate.

-

System A: 100% Hexane

-

System B: 1% Ethyl Acetate in Hexane

-

System C: 2% Ethyl Acetate in Hexane

-

-

Spot the Plate: Dissolve a small amount of the crude mixture in a volatile solvent. Using a capillary tube, spot the mixture onto a TLC plate.

-

Develop the Plate: Place the plate in a TLC chamber containing one of the test eluents.

-

Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

-

Select Eluent: The ideal eluent system is one where the target compound has an Rƒ (retention factor) value of approximately 0.25-0.35 . Impurities should ideally be well-separated from this spot. For this compound, 100% hexane or a 99:1 hexane:ethyl acetate mixture is a likely starting point.

Step 2: Column Packing (Slurry Method)

Proper packing is critical to prevent cracking and channeling, which lead to poor separation.[11]

-

Setup: Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed.

-

Plug: Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand on top.

-

Prepare Slurry: In a beaker, mix ~100 g of silica gel (for 1-2 g of crude material, a 50:1 to 100:1 ratio is common) with ~200 mL of the initial, least polar eluent (e.g., 100% hexane). Stir to create a uniform, bubble-free slurry.

-

Pack: Quickly but carefully pour the slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even settling of the silica bed.

-

Equilibrate: Once all the silica has settled, add a final ~1 cm layer of sand on top to protect the surface.[11] Wash the column with 2-3 column volumes of the initial eluent, never letting the solvent level drop below the top layer of sand.

Step 3: Sample Loading (Dry Loading)

Dry loading is superior for resolution as it introduces the sample in a very concentrated band.

-

Adsorb Sample: Dissolve the crude material (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 3-5 g of silica gel to this solution.

-

Evaporate: Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

-

Load Column: Drain the solvent in the packed column until it is just level with the top sand layer. Carefully add the silica-adsorbed sample as a uniform layer on top of the sand.

-

Top Off: Add another thin (~0.5 cm) layer of sand over the sample layer.

Step 4: Elution and Fraction Collection

-

Begin Elution: Carefully fill the column with the mobile phase.

-

Apply Pressure: For flash chromatography, apply gentle pressure using a regulated air or nitrogen line to achieve a solvent flow rate of about 2 inches per minute.

-

Collect Fractions: Begin collecting the eluent in numbered test tubes, typically 10-20 mL per fraction.

-

Gradient Elution (if necessary): If TLC analysis showed that more polar impurities are present, you may switch to a mobile phase with a slightly higher polarity (e.g., 1% or 2% Ethyl Acetate in Hexane) after the main product has eluted to wash out these impurities.

Caption: Principle of separation in the column.

Step 5: Monitoring and Isolation

-

TLC Analysis: Periodically, analyze the collected fractions by TLC. Spot every few fractions on a single plate alongside the original crude mixture.

-

Identify Pure Fractions: The fractions containing only the spot corresponding to the target compound are considered pure.

-

Combine and Concentrate: Pool the identified pure fractions into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified product.

Step 6: Purity Assessment

Confirm the purity and identity of the final product using one or more analytical techniques, such as ¹H NMR, ¹³C NMR, or GC-MS, and compare the data to reference spectra.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Column Chromatography

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor or No Separation | - Mobile phase is too polar (all compounds elute together).- Mobile phase is not polar enough (nothing elutes).- Column was overloaded with sample. | - Re-optimize the eluent using TLC; decrease polarity.- Increase polarity of the mobile phase gradually.- Use a larger column or less sample (maintain >50:1 silica:sample ratio). |

| Cracked/Channeling Silica Bed | - The column ran dry (solvent level dropped below the silica top).- Packing was not uniform or was disturbed during loading. | - The run is likely compromised; repack the column.- Always keep the silica bed wet. Repack carefully and use a top layer of sand to protect the surface. |

| Tailing of Spots on TLC | - Sample is too concentrated on the TLC plate.- Compound is acidic or basic and interacting strongly with silica. | - Dilute the sample before spotting.- Add a small amount (~0.5%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[12] |

| Product Elutes with Solvent Front | - Mobile phase is far too polar. | - Start again with a much less polar solvent system (e.g., pure hexane). The Rƒ should be < 0.4. |

References

- The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. (n.d.). Journal of Clinical Review & Case Reports.

- A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech.

- Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.

- Mobile Phase vs Stationary Phase. (2025, July 15). extraktLAB.

- Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek.

- Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex.

- Unveiling the Power of Non-Polar GC Columns. (2025, October 20). Chrom Tech, Inc.

- 1-Methyl-4-(4-methylcyclohexyl)benzene. (n.d.). PubChem.

- 1-METHYL-4-(4-METHYL-CYCLOHEXYL)-BENZENE. (2025, October 14). ChemicalBook.

- Column chromatography. (n.d.). Columbia University.

- 1-Cyclohexyl-4-methyl-benzene. (n.d.). PubChem.

- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2020). International Journal of Environmental Science and Technology.

- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.

- 1-CYCLOHEXYL-4-METHYL-BENZENE synthesis. (n.d.). ChemicalBook.

- 1-Methyl-4-(1-methylcyclohexyl)benzene. (n.d.). PubChem.

- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.

- Isolation And Purification Of Substance By Column Chromatography. (n.d.). Request PDF.

- Purification by Flash Column Chromatography. (n.d.). MIT OpenCourseWare.

- Chemical Properties of Benzene, (cyclohexylmethyl)- (CAS 4410-75-7). (n.d.). Cheméo.

- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

- column chromatography & purification of organic compounds. (2021, February 9). Chem Help ASAP.

- cyclohexylbenzene. (n.d.). Organic Syntheses Procedure.

- 1-methyl-4-(1-methylcyclohexyl)benzene 95%. (2026, February 12). Advanced ChemBlocks.

Sources

- 1. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 2. columbia.edu [columbia.edu]

- 3. extraktlab.com [extraktlab.com]

- 4. labtech.tn [labtech.tn]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. 1-Methyl-4-(4-methylcyclohexyl)benzene | C14H20 | CID 11535703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1-Methyl-4-(1-methylcyclohexyl)benzene | C14H20 | CID 10702798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. Purification [chem.rochester.edu]

Application Note: Isomerization of cis- to trans-1-Methyl-4-(4-methylcyclohexyl)benzene

Introduction

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the stereochemical configuration of molecules is of paramount importance. The geometric isomers of substituted cyclohexanes, for instance, can exhibit distinct physical, chemical, and biological properties. The 1,4-disubstituted cyclohexane system is a classic example where the trans isomer is generally thermodynamically more stable than the cis isomer.[1][2][3] This preference is attributed to the adoption of a chair conformation where both substituents can occupy equatorial positions in the trans configuration, thus minimizing steric strain. In the cis isomer, one substituent is forced into a sterically hindered axial position, leading to unfavorable 1,3-diaxial interactions.[1][2][3][4][5]

This application note provides detailed protocols and scientific rationale for the isomerization of cis-1-Methyl-4-(4-methylcyclohexyl)benzene to its more stable trans isomer. This transformation is crucial for researchers and drug development professionals who require the thermodynamically favored isomer for their applications, such as in the synthesis of liquid crystals or as a key intermediate in drug discovery. We will explore two primary catalytic methods: Lewis acid-catalyzed isomerization and an alternative iodine-catalyzed radical-mediated pathway.

Thermodynamic Driving Force for Isomerization

The isomerization from the cis to the trans diastereomer of 1-Methyl-4-(4-methylcyclohexyl)benzene is a thermodynamically driven process. The stability of the chair conformations of disubstituted cyclohexanes dictates the position of the equilibrium.

-

trans Isomer: In the most stable chair conformation, both the methyl and the 4-methylcyclohexyl groups occupy equatorial positions, minimizing steric hindrance. This diequatorial arrangement is the lowest energy conformation.[3]

-

cis Isomer: In either of its chair conformations, one substituent must occupy an axial position while the other is equatorial. The axial substituent experiences steric repulsion from the axial hydrogens on the same side of the ring (1,3-diaxial interactions), rendering the cis isomer less stable than the trans isomer.[1][2][3][5]

The energy difference between the two isomers provides the driving force for the isomerization, which can be achieved by providing a low-energy pathway for interconversion through catalysis.

Diagram 1: Conformational Equilibrium of 1-Methyl-4-(4-methylcyclohexyl)benzene

Caption: Thermodynamic preference for the trans isomer.